
3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities . The presence of the 2,5-difluorophenyl group suggests that this compound may have unique properties due to the presence of fluorine atoms .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as nuclear magnetic resonance (NMR), X-ray diffraction (XRD), and Fourier transform infrared spectroscopy (FTIR) .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolinone derivatives, including those structurally related to "3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone," have been extensively studied for their antitumor properties. A study by Le et al. (2020) reported the design, synthesis, and in vitro evaluation of quinazolinone derivatives as epidermal growth factor receptor (EGFR) inhibitors, displaying significant antitumor activities against various cancer cell lines (Le et al., 2020). Another study focused on synthesizing and evaluating the antibacterial and anticancer activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone, and 2–phenyl-4(3h)-quinazolinone, demonstrating promising antibacterial activities and significant in vivo analgesic activities (Osarumwense, Edema, & Usifoh, 2021).
Corrosion Inhibition
Quinazolinone derivatives have also been applied in the field of corrosion inhibition. Errahmany et al. (2020) explored the use of novel quinazolinone derivatives as corrosion inhibitors for mild steel in an acidic medium, finding that these compounds exhibit high inhibition efficiencies, potentially offering a novel approach to corrosion prevention (Errahmany et al., 2020).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of quinazolinone derivatives for their antimicrobial activities have been a significant area of interest. Joseph et al. (2010) synthesized thiadiazol substituted quinazolin-4-(3H)-ones and reported their in vitro anticancer activity on HeLa cells and in vivo activity on Ehrlich’s Ascites Carcinoma induced mice, showcasing their potential as anticancer agents (Joseph et al., 2010). Gupta et al. (2008) synthesized and screened 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones for antibacterial and antifungal activities, revealing enhanced biological activities compared to previously synthesized compounds (Gupta et al., 2008).
Green Chemistry Synthesis
Komar et al. (2020) reported on the green chemistry synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones, utilizing deep eutectic solvents and microwave irradiation. This approach not only offers an environmentally friendly synthesis route but also highlights the compounds' potential as antitumor agents (Komar et al., 2020).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Related compounds have been found to induce apoptosis in cancer cells , suggesting that this compound might interact with its targets to trigger programmed cell death.
Biochemical Pathways
Related compounds have been found to inhibit various enzymes and have broad-spectrum biological activities , indicating that this compound could potentially affect multiple biochemical pathways.
Result of Action
Related compounds have been found to exhibit cytotoxic activity against various cancer cell lines , suggesting that this compound might have similar effects.
Eigenschaften
IUPAC Name |
3-(2,5-difluorophenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-8-10(16)6-7-12(14)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWFLPZTJQTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2799596.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2799598.png)
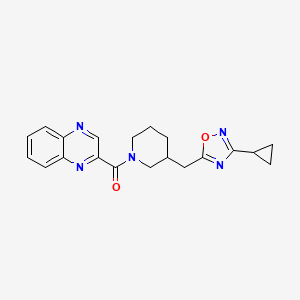
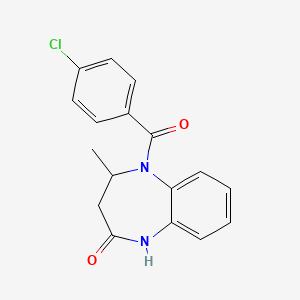
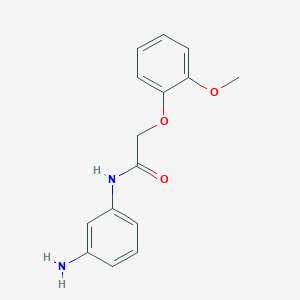

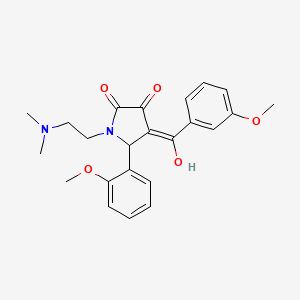
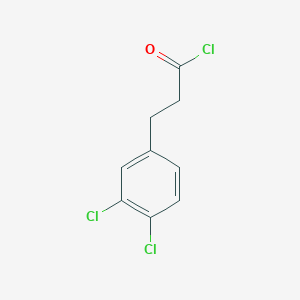
![4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2799612.png)
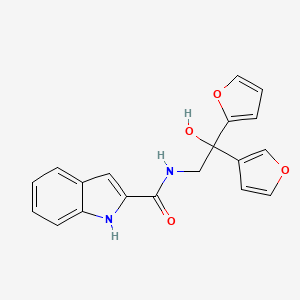

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2799616.png)
![Ethyl 3-[({3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate](/img/structure/B2799618.png)
